molecular formula C13H10N2O3 B581499 5-(3-Carbamoylphenyl)picolinic acid CAS No. 1261912-75-7

5-(3-Carbamoylphenyl)picolinic acid

Cat. No.: B581499
CAS No.: 1261912-75-7
M. Wt: 242.234
InChI Key: VBYWEEHDAOXFSY-UHFFFAOYSA-N
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Description

5-(3-Carbamoylphenyl)picolinic acid is an organic compound with the molecular formula C13H10N2O3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoylphenyl)picolinic acid typically involves the reaction of 3-aminobenzoic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(3-Carbamoylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interact with zinc finger proteins, disrupting their function and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Carbamoylphenyl)picolinic acid is unique due to the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific interactions and reactions that are not possible with its simpler analogs .

Properties

IUPAC Name

5-(3-carbamoylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYWEEHDAOXFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687427
Record name 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-75-7
Record name 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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